N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
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Description
N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.38. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally similar to "N-benzyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide" has provided insights into their crystal structures, revealing their conformational properties and intramolecular interactions. For instance, studies have described the crystal structures of related compounds, highlighting the folded conformation about the methylene C atom of the thioacetamide bridge, with significant inclination angles between the pyrimidine and benzene rings. These structural analyses are crucial for understanding the molecular geometry and potential reactivity of such compounds (Subasri et al., 2016); (Subasri et al., 2017).
Drug Design and Synthesis
Significant efforts have been made in designing and synthesizing derivatives of "this compound" for potential use as antifolate agents in cancer therapy and as inhibitors against various pathogens. The synthesis of classical and nonclassical analogues aiming at inhibiting dihydrofolate reductase (DHFR) and thymidylate synthase (TS) showcases the drug design applications of these compounds. These studies are vital for developing new therapeutic agents with improved efficacy and selectivity (Gangjee et al., 2007); (Gangjee et al., 2008).
Antimicrobial Activity
The antibacterial and antifungal properties of "this compound" derivatives have been explored, with some showing promising activity against a range of microbial species. This indicates the potential of these compounds in developing new antimicrobial agents, which is crucial given the rising issue of antibiotic resistance (Lahtinen et al., 2014); (Siddiqui et al., 2013).
Quantum Chemical Insights and Molecular Docking
Recent studies have employed quantum chemical calculations and molecular docking to investigate the interactions, stability, and drug-likeness of compounds similar to "this compound." Such research provides valuable insights into the molecular structure, natural bond orbital (NBO) analysis, and potential as antiviral agents, especially against COVID-19, by studying their binding affinities to relevant proteins (Mary et al., 2020).
Properties
IUPAC Name |
N-benzyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-11-8-12(2)18-15(17-11)20-10-14(19)16-9-13-6-4-3-5-7-13/h3-8H,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMFOOJCZLNUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.